molecular formula C18H16N2O2 B2875473 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid CAS No. 294667-95-1

2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid

Cat. No.: B2875473
CAS No.: 294667-95-1
M. Wt: 292.338
InChI Key: CIRYGTSWCNPTOU-UHFFFAOYSA-N
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Description

2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with an amino group linked to a 2,8-dimethylquinoline moiety. The quinoline ring system is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the benzoic acid group provides a carboxylic acid functional group critical for solubility and intermolecular interactions. Its synthesis likely involves coupling reactions between substituted quinoline amines and benzoic acid derivatives, analogous to methodologies described for related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,8-dimethylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-6-5-8-13-16(10-12(2)19-17(11)13)20-15-9-4-3-7-14(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRYGTSWCNPTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) in DMF may accelerate the coupling step, potentially enhancing yields to 75–85%.

Physicochemical Characterization Data

Table 4: Spectral Data for 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic Acid

Technique Key Signals
FTIR 1682 cm⁻¹ (C=O, carboxylic acid), 1590 cm⁻¹ (C=N quinoline)
¹H NMR (DMSO-d6) δ 13.2 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.8–6.9 (m, 8H, aromatic), 2.6 (s, 6H, CH3)

Mechanism of Action

The mechanism of action of 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Compound Name Key Structural Features Key Differences Reference
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid Triazine core with methoxy/phenoxy substituents Lacks quinoline ring; triazine enhances rigidity
2-(4-Methylbenzoyl)benzoic acid Benzoyl substituent at position 2 No quinoline or amino linkage
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid Azetidinone ring with nitro substituent β-lactam ring instead of quinoline
2-Hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl-2-azo)benzoic acid Azo-linked benzothiazole Azo group introduces chromophoric properties

Physicochemical Properties

  • Melting Points: 2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid (predicted): Likely >200°C due to aromatic stacking and hydrogen bonding. Triazine-linked analogues (e.g., 4i): 217.5–220°C . Thiazole-substituted benzoic acids: ~139–140°C .
  • Solubility: Quinoline-amino-benzoic acid hybrids may exhibit moderate aqueous solubility due to the carboxylic acid group, similar to 2-(4-methoxybenzoyl)benzoic acid, which shows solubility in polar aprotic solvents . Azo derivatives demonstrate pH-dependent solubility influenced by phenolic and carboxylic protons (pKa values: 3.5–5.0 for phenolic groups; 1.8–2.5 for carboxylic groups) .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Class Melting Point (°C) Solubility (Polar Solvents) Key Functional Groups
Quinoline-amino-benzoic acids >200 (predicted) Moderate (DMSO, EtOH) Quinoline, COOH
Triazine-linked benzoic acids 217.5–220 High (DMF, DMSO) Triazine, COOH
Azetidinone derivatives 180–220 Low (Ethanol) β-lactam, COOH
Azo-benzothiazoles 150–250 pH-dependent Azo, COOH

Biological Activity

2-[(2,8-Dimethylquinolin-4-yl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure

The compound features a quinoline moiety linked to an amino group and a benzoic acid structure. This unique configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. In vitro evaluations have demonstrated that derivatives of quinoline can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
Compound CHepG26.48

In a comparative study, the anticancer activity of certain derivatives was found to be superior to standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. Research indicates that compounds similar to this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC, µM)Reference
Compound DStaphylococcus aureus15.62
Compound EEscherichia coli≥62.5
Compound FCandida albicans7.81

These findings suggest that the compound could be a viable candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have also been observed in various studies. These compounds can inhibit key inflammatory pathways, making them potential therapeutic agents for inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the efficacy of a series of quinoline-based compounds against the MCF-7 breast cancer cell line. The most potent compound exhibited an IC50 value significantly lower than that of standard treatments, highlighting its potential as a lead compound for further development .
  • Case Study on Antimicrobial Activity : In a comparative analysis against common pathogens, a derivative showed remarkable effectiveness against Staphylococcus aureus with an MIC lower than many existing antibiotics, suggesting its potential role in treating resistant infections .

Molecular Mechanisms

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Anticancer Mechanism : It may act by inhibiting topoisomerase enzymes or inducing apoptosis in cancer cells.
  • Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.

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